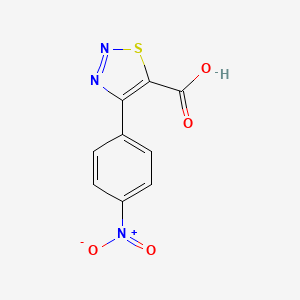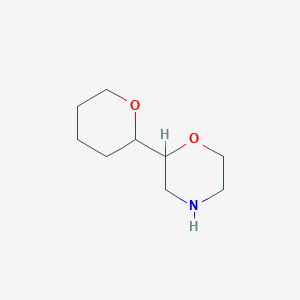
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a cyclohexane ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-methylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylcyclohexanone.
Amination: The 2-methylcyclohexanone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxylation: The resulting amine is then carboxylated using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-2-(2-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-2-(2-methylcyclopentyl)acetic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
(2S)-2-amino-2-(2-ethylcyclohexyl)acetic acid: Similar structure but with an ethyl group instead of a methyl group.
(2S)-2-amino-2-(2-methylcyclohexyl)propanoic acid: Similar structure but with a propanoic acid group instead of an acetic acid group.
Uniqueness
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid is unique due to its specific cyclohexane ring substitution, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the cyclohexane ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m0/s1 |
Clé InChI |
QPSHSWLKGUXBDR-RRQHEKLDSA-N |
SMILES isomérique |
CC1CCCCC1[C@@H](C(=O)O)N |
SMILES canonique |
CC1CCCCC1C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)


![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)





![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)


![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)
